3-(2-bromoethyl)cyclopent-1-ene
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Overview
Description
3-(2-Bromoethyl)cyclopent-1-ene is an organic compound with the molecular formula C7H11Br. It consists of a cyclopentene ring with a bromoethyl group attached to the third carbon atom. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopentene: One common method involves the halogenation of cyclopentene using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction proceeds via the addition of bromine across the double bond, followed by the substitution of a hydrogen atom with a bromine atom to form this compound.
Alkylation of Cyclopentene: Another approach is the alkylation of cyclopentene using ethyl bromide (C2H5Br) in the presence of a strong base like sodium hydride (NaH). This reaction involves the formation of a cyclopentene anion, which then reacts with ethyl bromide to produce the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation or alkylation reactions under controlled conditions to ensure high yield and purity. These processes are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in the formation of cyclopentene derivatives.
Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) and ammonia (NH3), can be employed in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentene-3-carboxylic acid, cyclopentene-3-ol, cyclopentene-3-one.
Reduction: Cyclopentene.
Substitution: Cyclopentene-3-ol, cyclopentene-3-amine.
Scientific Research Applications
3-(2-Bromoethyl)cyclopent-1-ene is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-bromoethyl)cyclopent-1-ene exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved vary based on the context of the research.
Comparison with Similar Compounds
3-(2-Bromoethyl)cyclopent-1-ene is similar to other bromoethyl-substituted cycloalkenes, such as 2-bromoethylcyclohexene and 3-bromoethylcycloheptene. its unique structure and reactivity set it apart from these compounds. The presence of the cyclopentene ring imparts distinct chemical properties that influence its behavior in reactions and applications.
Properties
CAS No. |
21297-99-4 |
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Molecular Formula |
C7H11Br |
Molecular Weight |
175.1 |
Purity |
95 |
Origin of Product |
United States |
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